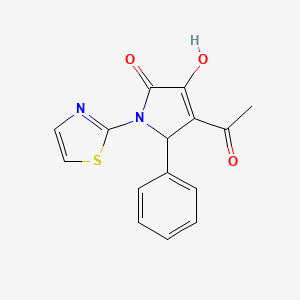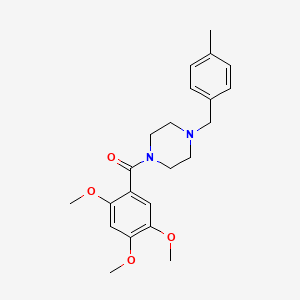
4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research. It was first synthesized in 1959 by B. J. Sabnis and R. E. MacKenzie, and since then, it has been extensively studied for its various applications in biochemistry, molecular biology, and neuroscience.
作用機序
4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T binds specifically to the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence. This property has been used to develop various assays for the detection and quantification of amyloid fibrils in vitro and in vivo.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T does not have any significant biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is widely used in various assays and experiments.
実験室実験の利点と制限
One of the main advantages of 4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T is its high specificity for amyloid fibrils, which makes it an ideal probe for the detection and quantification of these structures. It is also relatively easy to use and can be applied to a wide range of samples, including tissue sections, cell cultures, and purified protein samples.
One of the limitations of 4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T is its tendency to bind to non-amyloid structures such as lipids and nucleic acids, which can lead to false positive results. It also has limited solubility in non-polar solvents, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the use of 4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T in scientific research. One area of interest is the development of new assays for the detection and quantification of amyloid fibrils in vivo, which could lead to earlier diagnosis and treatment of neurodegenerative diseases. Another area of interest is the use of 4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T in the study of other protein aggregates, such as those associated with cancer and autoimmune diseases. Finally, there is also potential for the development of new fluorescent dyes that are more specific and sensitive than 4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T for the detection of amyloid fibrils and other protein aggregates.
合成法
The synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T involves the condensation of 2-aminothiophenol with 2-acetylbenzoic acid, followed by cyclization with acetic anhydride. The final product is obtained as a yellow powder that is soluble in water and other polar solvents.
科学的研究の応用
4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one T is widely used as a fluorescent probe for the detection and quantification of amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. It has also been used to study the aggregation of other proteins such as prions, which are responsible for diseases like Creutzfeldt-Jakob disease.
特性
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9(18)11-12(10-5-3-2-4-6-10)17(14(20)13(11)19)15-16-7-8-21-15/h2-8,12,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQSGQANBYHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=NC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-3-hydroxy-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4886078.png)

![N-(4-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B4886092.png)

![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)

![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4886133.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886142.png)

![N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)
